![molecular formula C16H18N2O4S B2521771 methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate CAS No. 1984167-22-7](/img/structure/B2521771.png)
methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[(4-methylphenyl)sulfonyl]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Organic Synthesis
The compound is associated with the synthesis and study of heterocyclic compounds, which are crucial in the development of new organic materials and pharmaceuticals. Research in this area explores the synthesis of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides and their derivatives, including pyrazole fused analogues. These compounds are synthesized from precursors like 3-phenylsulfonyl-2,5-dihydrothiophene S,S-dioxide through cycloaddition reactions, base-induced aromatisation, and N-substitution, highlighting the compound's role in expanding the chemistry of heterocyclic sulfones and their potential applications in materials science and drug discovery (Chaloner et al., 1992).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, the compound serves as a precursor in the synthesis of novel pyrazoles with potential biological activities. Studies have shown the synthesis of novel pyrazole derivatives from related precursors, investigating their biological properties such as antioxidant, anti-cancer, and anti-inflammatory activities. These research efforts underscore the significance of such compounds in the discovery and development of new therapeutic agents, particularly in addressing diseases like cancer and inflammatory disorders (Thangarasu et al., 2019).
Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides
The compound is involved in the synthesis of heterocyclic sulfonamides and sulfonyl fluorides, showcasing its versatility in organic synthesis. The development of efficient methods for synthesizing these derivatives demonstrates the compound's utility in creating functional groups that are pivotal in pharmaceutical chemistry. Such research contributes to the advancement of synthetic methodologies that are crucial for the development of new drugs and materials (Tucker et al., 2015).
Antimicrobial Research
This compound has applications in the synthesis of new heterocyclic compounds with potential antimicrobial activities. The exploration of its derivatives for antimicrobial properties is an important aspect of pharmaceutical research, aiming to address the growing concern of antibiotic resistance. By synthesizing and evaluating novel compounds for their efficacy against various microbial strains, researchers contribute to the discovery of new antimicrobial agents that could lead to the development of new treatments for infectious diseases (Padmavathi et al., 2008).
Mecanismo De Acción
Target of Action
Similar compounds, such as 2-(4-methylsulfonyl phenyl) indole derivatives, have been found to exhibit antimicrobial and anti-inflammatory activities . They show excessive selectivity towards cyclooxygenase-2 (COX-2) enzymes , which play a crucial role in inflammation and pain.
Mode of Action
Similar compounds have been found to inhibit cox-2 enzymes . This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
Similar compounds have been found to affect the cox-2 pathway . By inhibiting COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and pain.
Result of Action
Similar compounds have been found to exhibit antimicrobial and anti-inflammatory activities . These compounds can inhibit the production of prostaglandins by inhibiting COX-2, thereby reducing inflammation and pain.
Propiedades
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonylmethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-5-7-12(8-6-11)23(20,21)10-13-15(16(19)22-2)14-4-3-9-18(14)17-13/h5-8H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVGRQDHNAHAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NN3CCCC3=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
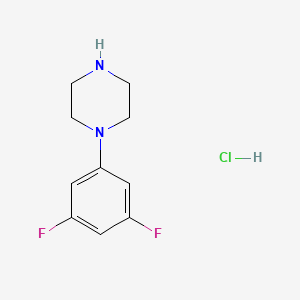
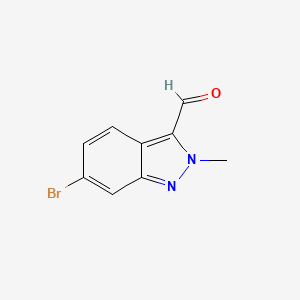
![N-(4-chlorophenyl)-N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide](/img/structure/B2521691.png)
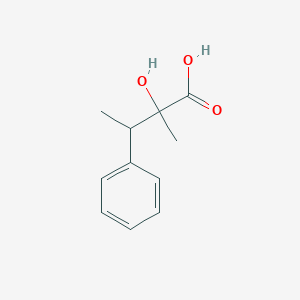
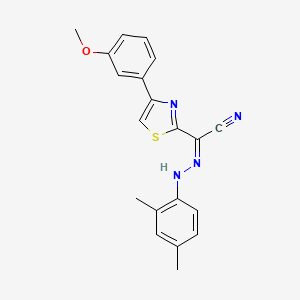
![tert-butyl N-[4-(3-aminophenyl)oxan-4-yl]carbamate](/img/structure/B2521697.png)
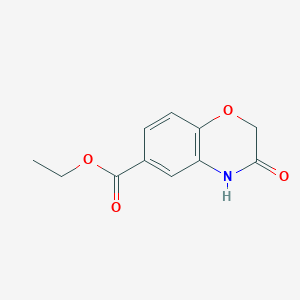
![3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2521701.png)
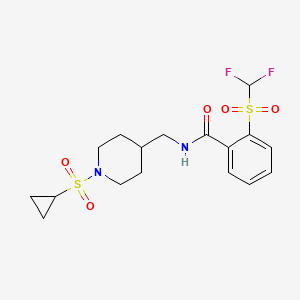
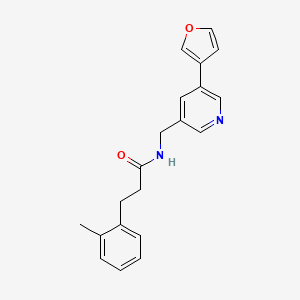
![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2521707.png)
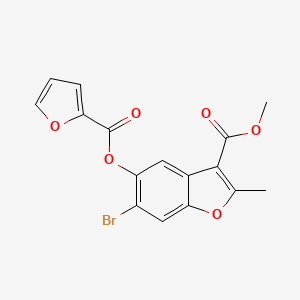
![4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2521710.png)
![4-(diethylsulfamoyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2521711.png)
